Beta-Alanine Nitrate: A Technical Guide to its Chemical Properties and Putative Mechanisms
Beta-Alanine Nitrate: A Technical Guide to its Chemical Properties and Putative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-alanine (B559535) nitrate (B79036) is a salt comprised of the non-essential amino acid beta-alanine and nitric acid. While beta-alanine is well-known for its role in enhancing athletic performance by increasing muscle carnosine levels, the nitrate salt introduces a potential vasodilatory mechanism via the nitric oxide pathway. This technical guide provides a comprehensive overview of the known and inferred chemical properties of beta-alanine nitrate, detailed experimental protocols for its synthesis and characterization, and a proposed dual-action signaling pathway. Due to a scarcity of publicly available experimental data specifically for beta-alanine nitrate, some properties are extrapolated from its constituent components.
Chemical and Physical Properties
Beta-alanine nitrate is the product of an acid-base reaction between beta-alanine, a weak base, and nitric acid, a strong acid. This results in the protonation of the amino group of beta-alanine and the formation of an ionic bond with the nitrate anion.
General Properties
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O₅ | [1] |
| Molecular Weight | 152.11 g/mol | [1] |
| IUPAC Name | 3-ammoniopropanoate nitrate | Inferred |
| Appearance | White crystalline solid (predicted) | [2] |
Tabulated Quantitative Data
| Property | Beta-Alanine | Beta-Alanine Nitrate (Predicted) | Source (Beta-Alanine) |
| Melting Point (°C) | ~200 (decomposes) | Expected to differ significantly | |
| Solubility in Water | High | Very High | |
| pKa (Carboxyl group) | ~3.6 | Expected to be similar | |
| pKa (Amino group) | ~10.2 | Expected to be significantly lower due to protonation |
Note: The properties of beta-alanine nitrate are expected to be influenced by the presence of the nitrate counter-ion. The melting point will be dependent on the crystal lattice energy of the salt. The solubility in water is predicted to be very high, a common characteristic of nitrate salts. The pKa of the carboxylic acid group should remain relatively unchanged, while the amino group will be protonated, hence its pKa will not be relevant in the same context as the free base.
Experimental Protocols
Synthesis of Beta-Alanine Nitrate
A straightforward synthesis of beta-alanine nitrate can be achieved through the direct reaction of beta-alanine with nitric acid.[2]
Materials:
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Beta-alanine
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Nitric acid (concentrated)
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Deionized water
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Crystallization dish
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Magnetic stirrer and stir bar
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pH meter
Procedure:
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Dissolve a known molar amount of beta-alanine in a minimal amount of deionized water with stirring.
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Slowly add an equimolar amount of concentrated nitric acid to the beta-alanine solution under constant stirring. The reaction is exothermic, and cooling may be necessary.
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Monitor the pH of the solution to ensure complete neutralization (pH ~7).
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Transfer the resulting solution to a crystallization dish.
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Allow the solvent to evaporate slowly at room temperature or under reduced pressure.
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Collect the resulting crystals by filtration and wash with a small amount of cold deionized water.
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Dry the crystals under vacuum.
Characterization Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the molecular structure of beta-alanine nitrate.
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Instrumentation: 400 MHz (or higher) NMR spectrometer.
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Sample Preparation: Dissolve a small amount of the synthesized beta-alanine nitrate in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methylene (B1212753) groups of the beta-alanine backbone. The chemical shifts will be influenced by the protonated amino group.
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¹³C NMR: The carbon NMR spectrum should reveal three distinct signals corresponding to the carboxyl carbon and the two methylene carbons.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in beta-alanine nitrate.
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Instrumentation: FTIR spectrometer.
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Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
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Expected Absorptions: The spectrum should show characteristic absorption bands for the protonated amine (N-H stretching and bending), the carboxylic acid (C=O and O-H stretching), and the nitrate ion (N-O stretching).
2.2.3. Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the beta-alanine cation.
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Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., water/methanol) and infuse it into the mass spectrometer.
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Expected Results: In positive ion mode, the spectrum should show a peak corresponding to the protonated beta-alanine molecule [M+H]⁺. Fragmentation analysis can further confirm the structure.
Mandatory Visualizations
Experimental Workflow
Proposed Dual-Action Signaling Pathway
Putative Mechanism of Action
Beta-alanine nitrate is proposed to have a dual mechanism of action, leveraging the distinct physiological effects of its two constituent ions.
Beta-Alanine Component
Upon ingestion and absorption, beta-alanine acts as the rate-limiting precursor for the synthesis of carnosine (a dipeptide of beta-alanine and histidine) in skeletal muscle.[3] Increased muscle carnosine concentrations enhance the intracellular buffering capacity, which helps to attenuate the drop in pH during high-intensity exercise.[4] This delay in muscle acidosis is associated with improved exercise performance and a reduction in fatigue.
Nitrate Component
The nitrate ion (NO₃⁻) can be reduced to nitrite (NO₂⁻) by anaerobic bacteria in the oral cavity.[4] In the acidic environment of the stomach, and through various enzymatic and non-enzymatic pathways in the body, nitrite is further reduced to nitric oxide (NO).[4][5] Nitric oxide is a potent vasodilator that activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[6][7] This cascade results in smooth muscle relaxation and vasodilation, which can improve blood flow and oxygen delivery to tissues.[8]
Stability and Storage
As a salt of a strong acid and a relatively stable amino acid, beta-alanine nitrate is expected to be a stable crystalline solid under standard conditions. For long-term storage, it should be kept in a cool, dry place away from direct light and moisture to prevent degradation.
Conclusion
Beta-alanine nitrate presents an interesting pharmacological profile by combining the ergogenic effects of beta-alanine with the potential vasodilatory properties of nitrate. While direct experimental data on its chemical properties are lacking, this guide provides a foundational understanding based on the known characteristics of its components and established chemical principles. Further research is warranted to fully elucidate the specific physicochemical properties, pharmacokinetic profile, and synergistic effects of beta-alanine nitrate. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound, which may hold promise in the fields of sports nutrition and drug development.
References
- 1. beta-Alanine nitrate | C3H8N2O5 | CID 25232619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8952047B1 - Betaine compounds - Google Patents [patents.google.com]
- 3. Spectral investigations of amino acid picrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary Nitric Oxide Precursors and Exercise Performance - Gatorade Sports Science Institute [gssiweb.org]
- 5. Exploring the Dual Pathways and Nutrients for Enhanced Nitric Oxide Production [casi.org]
- 6. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jvsmedicscorner.com [jvsmedicscorner.com]
